molecular formula C11H17N3 B3354598 2-(Piperazin-1-ylmethyl)aniline CAS No. 60261-51-0

2-(Piperazin-1-ylmethyl)aniline

Cat. No.: B3354598
CAS No.: 60261-51-0
M. Wt: 191.27 g/mol
InChI Key: VFCGUUIXGRFYJI-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)aniline is an organic compound that features a piperazine ring attached to an aniline moiety via a methylene bridge. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)aniline typically involves the reaction of aniline with piperazine in the presence of a suitable alkylating agent. One common method is the reductive amination of aniline with formaldehyde and piperazine under acidic conditions. The reaction proceeds as follows:

    Reductive Amination:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reagents and conditions but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)aniline is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a ligand in receptor studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Piperazin-1-ylmethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, modulating their activity. The piperazine ring can interact with various biological targets, influencing pathways involved in neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

  • 2-(Piperidin-1-ylmethyl)aniline
  • 4-(Piperazin-1-ylmethyl)aniline
  • 2-(Morpholin-4-ylmethyl)aniline

Comparison: 2-(Piperazin-1-ylmethyl)aniline is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. For instance, 2-(Piperidin-1-ylmethyl)aniline has a piperidine ring instead of a piperazine ring, leading to different receptor binding profiles and biological activities. The presence of the piperazine ring in this compound allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCGUUIXGRFYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612342
Record name 2-[(Piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60261-51-0
Record name 2-[(Piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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